molecular formula C9H15N3 B1467736 2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine CAS No. 2959-45-7

2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine

Katalognummer: B1467736
CAS-Nummer: 2959-45-7
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: HGRMARPJTMQCGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,6-Dimethyl-N-(propan-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its effects on multiple biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H14N4\text{C}_9\text{H}_{14}\text{N}_4

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly in the fields of anti-cancer, antimicrobial, and enzyme inhibition. Below is a summary of its biological activities based on diverse research findings.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 μM across different cell lines, indicating moderate potency against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to exhibit activity against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Studies have demonstrated that it can inhibit specific kinases involved in cancer progression:

  • Target Enzymes : EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).
  • Mechanism : The compound acts as a competitive inhibitor, with binding affinities in the nanomolar range (Ki values between 10–100 nM) for these targets .

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase, suggesting a potential mechanism for its anti-tumor effects .
  • Antimicrobial Efficacy Assessment : In another study, the antimicrobial efficacy of the compound was tested against a panel of bacterial and fungal strains. The results showed that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent .

Wissenschaftliche Forschungsanwendungen

Antagonism of Adenosine Receptors

One of the notable applications of 2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine is its role as an antagonist of adenosine A2A receptors. Research indicates that compounds with similar structures have demonstrated significant inhibitory effects on these receptors, which are implicated in various neurological disorders and cancer pathways. The ability to selectively inhibit these receptors can lead to advancements in treating conditions such as Parkinson's disease and certain types of cancer .

Inhibition of Nitric Oxide Synthase

The compound has also been studied for its potential to inhibit neuronal nitric oxide synthase (nNOS), which is crucial in the treatment of neurodegenerative diseases. Selective nNOS inhibitors can help mitigate the effects of excessive nitric oxide production, which is associated with neurotoxicity . The structural modifications in derivatives of this compound have shown promise in enhancing selectivity and potency against nNOS while minimizing off-target effects .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents that can enhance its biological activity. The structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the pyrimidine ring can significantly influence the compound's efficacy and selectivity .

Case Study: Anticancer Activity

In a study evaluating a series of pyrimidine derivatives, including this compound, researchers found that certain modifications led to enhanced anti-tumor activity against triple-negative breast cancer cells. The findings suggested that the compound's ability to inhibit specific kinases involved in tumor growth could be leveraged for therapeutic purposes .

Case Study: Neuroprotective Effects

Another significant study highlighted the neuroprotective effects of similar compounds in models of ischemia-reperfusion injury. The administration of these compounds resulted in reduced neuronal death and improved functional recovery, suggesting their potential application in treating stroke and other ischemic conditions .

Comparative Analysis Table

Application AreaCompound ActivityReferences
Adenosine A2A ReceptorPotent antagonist; potential for neurological therapies
Nitric Oxide SynthaseSelective inhibition; reduces neurotoxicity
Anticancer ActivityInhibits tumor growth; effective against triple-negative breast cancer
NeuroprotectionReduces neuronal death; improves recovery post-injury

Eigenschaften

IUPAC Name

2,6-dimethyl-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)10-9-5-7(3)11-8(4)12-9/h5-6H,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRMARPJTMQCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.